N-Acetyl-2,6-dimethyl-DL-tyrosine

Enzymology Peptide stability Steric hindrance

Researchers designing protease-resistant peptides face rapid degradation at tyrosine residues. N-Acetyl-2,6-dimethyl-DL-tyrosine provides a solution: its 2,6-dimethyl substitution reduces α-chymotrypsin hydrolysis by ~1,000-fold, enabling stable peptide therapeutics. The DL-racemate supports enzymatic resolution to enantiopure (S)-N-Boc-2,6-dimethyltyrosine for opioid analog synthesis. Supplied with ≥95% purity, stored cool and dry, and shipped ambient.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 1255098-61-3
Cat. No. B13105614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-2,6-dimethyl-DL-tyrosine
CAS1255098-61-3
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)O)NC(=O)C)C)O
InChIInChI=1S/C13H17NO4/c1-7-4-10(16)5-8(2)11(7)6-12(13(17)18)14-9(3)15/h4-5,12,16H,6H2,1-3H3,(H,14,15)(H,17,18)
InChIKeyUQCXPMLJVNKXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-2,6-dimethyl-DL-tyrosine: Identity & Procurement


N-Acetyl-2,6-dimethyl-DL-tyrosine (CAS 1255098-61-3) is a synthetic, non-proteinogenic acetylated amino acid derivative with molecular formula C₁₃H₁₇NO₄ and molecular weight 251.28 g/mol . It is a DL-racemic mixture characterized by 2,6-dimethyl substitution on the phenolic ring and N-acetylation of the amino group. This compound is not naturally occurring and is produced via chemical synthesis . Commercially, it is supplied as a research-use-only material with minimum purity specifications of 95%, requiring long-term storage in cool, dry conditions and restricted to qualified institutional purchasers .

Synthetic, non‑proteinogenic amino acid derivative
DL‑racemic mixture with 2,6‑dimethyl aromatic substitution
N‑acetylated; supports enzyme‑resistant peptide research
Research‑use‑only, minimum 95% purity specification

Non-Substitutability of N-Acetyl-2,6-dimethyl-DL-tyrosine


N-Acetyl-2,6-dimethyl-DL-tyrosine is not functionally interchangeable with commonly used analogs such as N-acetyl-L-tyrosine (NALT) or unsubstituted tyrosine. The 2,6-dimethyl substitution on the aromatic ring introduces steric hindrance that dramatically alters enzymatic recognition—α-chymotrypsin-catalyzed hydrolysis of the 2,6-dimethyl-substituted derivative proceeds at a rate approximately 1,000-fold slower than that of unsubstituted N-acetyl-L-tyrosine methyl ester [1]. Additionally, NALT has been demonstrated to be the least effective tyrosine prodrug among tested candidates in vivo, with poor bioavailability [2]. These properties make the 2,6-dimethyl derivative uniquely suited for applications requiring enzymatic stability, whereas unsubstituted or non-methylated N-acetyl analogs are inappropriate substitutes.

2,6‑Dimethyl steric hindranceMarkedly reduces α‑chymotrypsin recognition compared to unsubstituted tyrosine; may confer proteolytic stability in peptide designs.
NALT bioavailabilityN‑acetyl‑L‑tyrosine exhibits reported low in vivo bioavailability as a tyrosine prodrug; not interchangeable for stability‑critical research.
Unsubstituted tyrosineLacks 2,6‑dimethyl protection; enzymatic hydrolysis profile differs substantially and may not replicate steric‑dependent effects.

N-Acetyl-2,6-dimethyl-DL-tyrosine: Differentiation Evidence


Enzymatic Stability: α-Chymotrypsin Resistance

The 2,6-dimethyl substitution on the aromatic ring of N-acetyl-2,6-dimethyl-DL-tyrosine confers substantial steric hindrance that severely impairs recognition by α-chymotrypsin. The hydrolysis rate of α-N-acetyl-2,6-dimethyltyrosine methyl ester was estimated to be approximately 10⁻³ (0.1%) that of unsubstituted α-N-acetyl-L-tyrosine methyl ester under identical assay conditions [1]. This represents a roughly 1,000-fold reduction in enzymatic turnover.

Enzymatic Stability
Head‑to‑head
~1 × 10⁻³vs 1.0 (ref.)
Supports enzyme‑resistant peptide design studies
α‑Chymotrypsin, pH 7.9, 25 °C
Enzymology Peptide stability Steric hindrance α-Chymotrypsin

Procurement-Grade Purity & Storage Specifications

Commercially available N-acetyl-2,6-dimethyl-DL-tyrosine is supplied with a documented minimum purity specification of 95% and requires long-term storage in a cool, dry environment per supplier technical datasheets . The compound is restricted to research and development use only, explicitly excluding food, cosmetic, drug, or consumer product applications .

Purity & Storage
Specification review
≥95%
Meets research‑grade procurement threshold
Cool/dry long‑term storage; RUO restricted
Chemical procurement Quality control Research reagents Storage stability

Enzymatic Resolution to Chiral Tyrosine Derivatives

N-Acetyl-2,6-dimethyl-DL-tyrosine serves as a racemic starting material that can be enzymatically resolved. Reaction with porcine kidney acylase I in aqueous medium containing cobalt(II) chloride and sodium hydroxide over approximately 96 hours yields (S)-N-Boc-2,6-dimethyltyrosine, a key chiral intermediate for peptide synthesis [1].

Chiral Resolution Route
Method context
DL‑racemate → (S)‑Boc‑Dmt
Enables enantiopure building block synthesis
Acylase I, 96 h, aqueous medium
Chiral synthesis Peptide building blocks Asymmetric synthesis Enzymatic resolution

N-Acetyl-2,6-dimethyl-DL-tyrosine: Research Applications


Enzyme-Resistant Peptide Design with Aromatic Surrogates

Investigators designing peptides for use in proteolytic environments (e.g., serum stability assays, in vivo peptide therapeutics) should select N-acetyl-2,6-dimethyl-DL-tyrosine when enzymatic degradation at the tyrosine residue is a limiting factor. The ~1,000-fold reduction in α-chymotrypsin hydrolysis rate relative to unsubstituted N-acetyl-L-tyrosine methyl ester [1] provides quantifiable protection against serine protease cleavage. This steric shielding is directly attributable to the 2,6-dimethyl substitution on the aromatic ring.

Chiral 2,6-Dimethyltyrosine for Opioid Peptide Analogs

The DL-racemic form of N-acetyl-2,6-dimethyltyrosine can be enzymatically resolved using porcine kidney acylase I to produce enantiopure (S)-N-Boc-2,6-dimethyltyrosine [1]. This chiral building block is essential for synthesizing opioid peptide analogs incorporating the unnatural amino acid 2',6'-dimethyltyrosine (Dmt), which has been shown to improve receptor affinity and chemical stability in endomorphin analogs [2]. Procurement of the DL-racemate supports resolution-based synthetic strategies as an alternative to asymmetric hydrogenation routes.

Steric Hindrance in Enzyme-Substrate Recognition

For fundamental enzymology research examining how aromatic ring substitution patterns affect enzyme-substrate interactions, N-acetyl-2,6-dimethyl-DL-tyrosine provides a well-characterized model compound. Its 1,000-fold reduced hydrolysis rate by α-chymotrypsin compared to unsubstituted N-acetyl-L-tyrosine methyl ester [1] serves as a quantitative benchmark for steric hindrance studies. This makes the compound suitable for investigating the steric tolerance of tyrosine-recognizing enzymes, aminoacyl-tRNA synthetases, and proteases.

Application
Selection Property
Validation Focus
Proteolytic stability peptide research
2,6‑Dimethyl steric shielding
α‑Chymotrypsin hydrolysis rate comparison
Opioid peptide analog synthesis (Dmt‑containing)
Enantiopure (S)‑2,6‑dimethyltyrosine building block
Enantiomeric purity and synthetic route suitability
Enzyme‑substrate steric recognition studies
Quantified steric hindrance benchmark
α‑Chymotrypsin kinetic parameter review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-2,6-dimethyl-DL-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.